Trimethylsilyl dibutylcarbamate
Description
Trimethylsilyl dibutylcarbamate is a silylated carbamate derivative used in organic synthesis, particularly as a protecting group for amines or as a reagent in silylation reactions. Its structure combines a carbamate backbone (NHCOO) with trimethylsilyl (TMS) groups and butyl side chains, offering unique steric and electronic properties.
Properties
CAS No. |
89029-16-3 |
|---|---|
Molecular Formula |
C12H27NO2Si |
Molecular Weight |
245.43 g/mol |
IUPAC Name |
trimethylsilyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C12H27NO2Si/c1-6-8-10-13(11-9-7-2)12(14)15-16(3,4)5/h6-11H2,1-5H3 |
InChI Key |
AHYUHUOQPGWWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl dibutylcarbamate is commonly synthesized through the reaction of trimethylsilyl chloride with dibutylcarbamate in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and requires a solvent such as dichloromethane or tetrahydrofuran. The base, such as triethylamine, helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to produce dibutylcarbamate and trimethylsilanol.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation and Reduction: Specific oxidizing or reducing agents are required for these reactions.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced.
Hydrolysis: Dibutylcarbamate and trimethylsilanol are the primary products.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylsilyl dibutylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl dibutylcarbamate primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group temporarily shields reactive sites on molecules, preventing unwanted reactions. This protection is achieved through the formation of a stable silyl ether or silyl amine bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .
Comparison with Similar Compounds
Key Observations :
- Carbamates are distinct due to their NHCOO linkage, offering reactivity in peptide synthesis or pesticide chemistry.
- TMS groups in the evidence compounds serve to volatilize polar molecules for GC-MS analysis (e.g., glucose pentakis-O-TMS , oxylipin derivatives ). This contrasts with carbamates, where TMS groups may stabilize intermediates or protect reactive sites.
2.2. Analytical Performance
- Thermal Stability : TMS ethers/esters (e.g., glucose pentakis-O-TMS) exhibit high volatility but lower thermal stability compared to carbamates, which are more resilient under GC conditions .
- Mass Spectra : TMS derivatives in the evidence show characteristic fragmentation patterns (e.g., loss of TMS groups at m/z 73, 147) . Carbamates may instead display amine- or carbonate-related fragments.
Research Findings and Limitations
- Inferred Differences : Based on structural analogs:
- Reactivity : Carbamates undergo nucleophilic substitution or hydrolysis more readily than TMS ethers/esters.
- Applications : TMS-carbamates may bridge the gap between volatile derivatization (like TMS ethers) and reactive intermediates (like traditional carbamates).
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